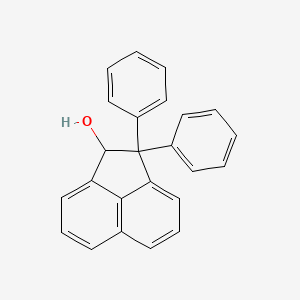
2,2-Di(phenyl)acenaphthen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di(phenyl)acenaphthen-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an acenaphthene backbone, which is further substituted with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Di(phenyl)acenaphthen-1-ol typically involves the reaction of acenaphthene with phenylmagnesium bromide (a Grignard reagent) in the presence of a suitable solvent like diethyl ether. The reaction proceeds through the formation of a Grignard intermediate, which is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted acenaphthenes.
Applications De Recherche Scientifique
2,2-Di(phenyl)acenaphthen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Di(phenyl)acenaphthen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar acenaphthene backbone but without the phenyl substitutions.
Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.
2-Phenyl-2-butanol: An alcohol with a phenyl group and a hydroxyl group attached to a butane backbone.
Uniqueness: 2,2-Di(phenyl)acenaphthen-1-ol is unique due to its combination of an acenaphthene backbone with two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
78324-67-1 |
|---|---|
Formule moléculaire |
C24H18O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,2-diphenyl-1H-acenaphthylen-1-ol |
InChI |
InChI=1S/C24H18O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16,23,25H |
Clé InChI |
UCQOZSPUSDJHFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(C3=CC=CC4=C3C2=CC=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


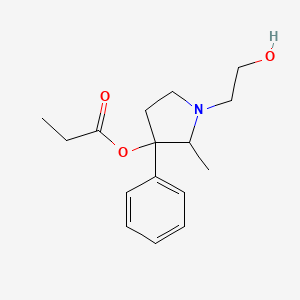
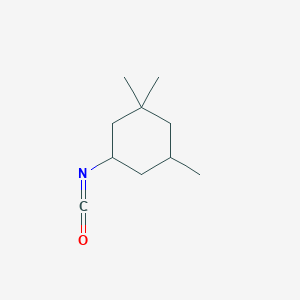
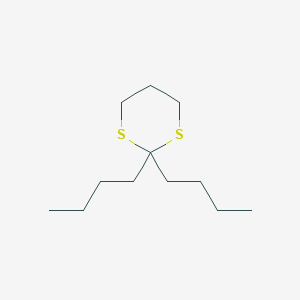

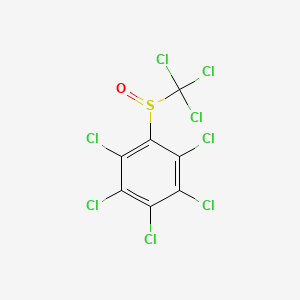
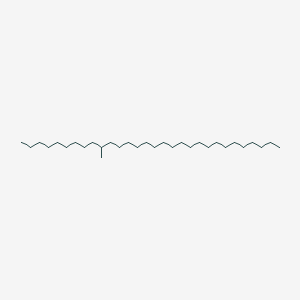

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
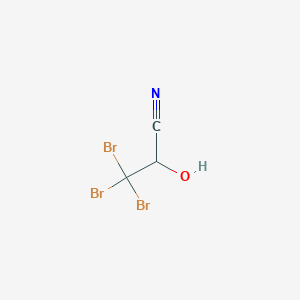

![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
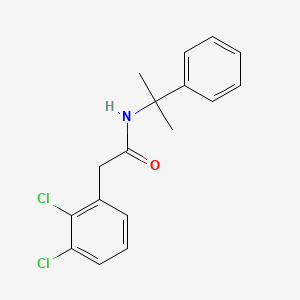
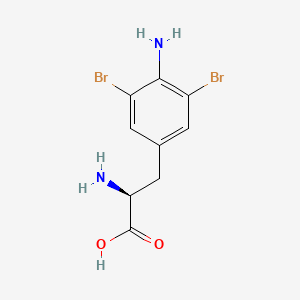
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
